2-[(4-Methylcyclohexyl)amino]propane-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 4-methylcyclohexylamine with epichlorohydrin, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-[(4-Methylcyclohexyl)amino]propane-1,3-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor for the synthesis of sphingosine-1-phosphate receptor agonists, which play a role in immune modulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol:
2-Amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol: Known for its use in immunosuppressant drugs.
Uniqueness
Its ability to undergo diverse chemical reactions and form functionalized derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[(4-methylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H21NO2/c1-8-2-4-9(5-3-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3 |
InChI Key |
YLYXYMBBYSKUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(CO)CO |
Origin of Product |
United States |
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